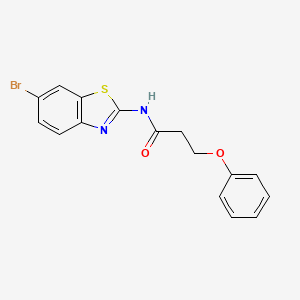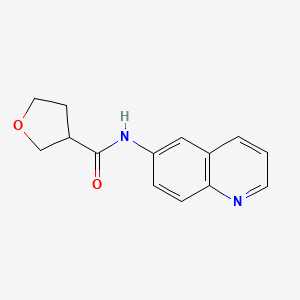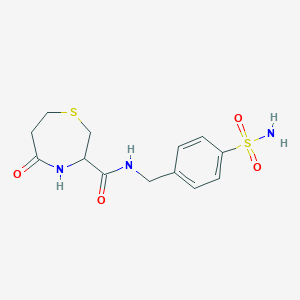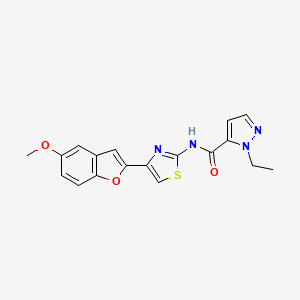![molecular formula C22H15FN4O4S B2869654 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 1226436-29-8](/img/no-structure.png)
7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a useful research compound. Its molecular formula is C22H15FN4O4S and its molecular weight is 450.44. The purity is usually 95%.
BenchChem offers high-quality 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Kinase Inhibitors
The benzoxazepine core, found in several kinase inhibitors, has been developed through scalable synthesis processes. These compounds, including mTOR inhibitors, involve complex synthetic routes that incorporate the benzoxazepine core, demonstrating their significance in the development of therapeutic agents (Naganathan et al., 2015).
Vasopressin V2 Receptor Antagonists
Enantioselective synthesis of metabolites of the vasopressin V2 receptor antagonist OPC-31260 has been achieved via lipase-catalyzed transesterification, illustrating the chemical versatility and potential for targeted therapeutic applications of compounds within this class (Matsubara et al., 2000).
Antipsychotic Agents
Structurally related arylsulfonyl substituted 3-benzazepines have shown promise in the treatment of schizophrenia and other central nervous system (CNS) disorders due to their dopamine and serotonin antagonist activities. This highlights the potential of benzoxazepine derivatives in psychiatric medication development (Howard, 2005).
Medicinal Chemistry Applications
The organocatalytic asymmetric Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines demonstrates the utility of benzoxazepine scaffolds in the synthesis of pharmacologically relevant compounds. This methodology facilitates the construction of chiral tetrasubstituted C‒F stereocenters, underscoring the relevance of benzoxazepines in drug discovery and development (Li et al., 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine' involves the reaction of 4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine with 3-fluorobenzyl chloride followed by treatment with sodium hydride and then reaction with formaldehyde.", "Starting Materials": [ "4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine", "3-fluorobenzyl chloride", "Sodium hydride", "Formaldehyde" ], "Reaction": [ "4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine.", "The intermediate is then treated with sodium hydride to deprotonate the hydroxyl group and form the corresponding alkoxide.", "Formaldehyde is then added to the reaction mixture to form the final product, 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine." ] } | |
Numéro CAS |
1226436-29-8 |
Nom du produit |
7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine |
Formule moléculaire |
C22H15FN4O4S |
Poids moléculaire |
450.44 |
Nom IUPAC |
3-(3-fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15FN4O4S/c1-30-16-7-2-4-13(10-16)20-24-18(31-25-20)12-26-17-8-9-32-19(17)21(28)27(22(26)29)15-6-3-5-14(23)11-15/h2-11H,12H2,1H3 |
Clé InChI |
WJNRRUKEDCXNEN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)F)SC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2869572.png)

![N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2869579.png)
![1-((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2869580.png)

![1-(Benzenesulfonyl)-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2869582.png)

![N'-(2-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2869584.png)

![N-(2,6-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2869586.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2869591.png)

![2-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,3,4-thiadiazole](/img/structure/B2869594.png)